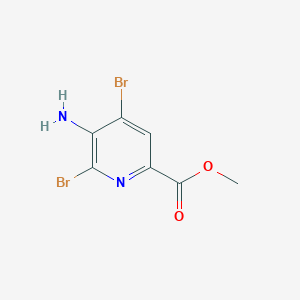![molecular formula C27H25BrN4O2S B2682900 3-{[4-(4-Benzylpiperazine-1-carbonyl)phenyl]methyl}-6-bromo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one CAS No. 422287-48-7](/img/structure/B2682900.png)
3-{[4-(4-Benzylpiperazine-1-carbonyl)phenyl]methyl}-6-bromo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[4-(4-Benzylpiperazine-1-carbonyl)phenyl]methyl}-6-bromo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinazolinone core, which is known for its biological activity, and a benzylpiperazine moiety, which is often associated with psychoactive properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(4-Benzylpiperazine-1-carbonyl)phenyl]methyl}-6-bromo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one typically involves multiple steps. One common approach starts with the preparation of the quinazolinone core, followed by the introduction of the bromine and sulfanylidene groups. The final step involves the attachment of the benzylpiperazine moiety through a carbonylation reaction. The reaction conditions often require the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of more sustainable catalysts and solvents.
化学反応の分析
Types of Reactions
3-{[4-(4-Benzylpiperazine-1-carbonyl)phenyl]methyl}-6-bromo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as sodium azide or thiourea can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanylidene group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its quinazolinone core may exhibit biological activity, making it a candidate for drug development.
Medicine: The benzylpiperazine moiety suggests potential psychoactive properties, which could be explored for therapeutic applications.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 3-{[4-(4-Benzylpiperazine-1-carbonyl)phenyl]methyl}-6-bromo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one likely involves interactions with various molecular targets. The quinazolinone core may interact with enzymes or receptors, while the benzylpiperazine moiety could affect neurotransmitter systems. The exact pathways and targets would require further research to elucidate.
類似化合物との比較
Similar Compounds
4-Benzylpiperidine: Known for its dopamine-selective releasing properties.
3-bromo-N-phenyl-1H-pyrazole-5-carboxamide: Another brominated compound with potential biological activity.
Uniqueness
3-{[4-(4-Benzylpiperazine-1-carbonyl)phenyl]methyl}-6-bromo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is unique due to its combination of a quinazolinone core, a benzylpiperazine moiety, and a sulfanylidene group. This combination of functional groups may confer unique biological and chemical properties, making it a valuable compound for further research.
特性
IUPAC Name |
3-[[4-(4-benzylpiperazine-1-carbonyl)phenyl]methyl]-6-bromo-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31BrN4O2S/c28-22-10-11-24-23(16-22)26(34)32(27(35)29-24)18-20-6-8-21(9-7-20)25(33)31-14-12-30(13-15-31)17-19-4-2-1-3-5-19/h1-9,22-24H,10-18H2,(H,29,35) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDEXZZHHHUGGQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1Br)C(=O)N(C(=S)N2)CC3=CC=C(C=C3)C(=O)N4CCN(CC4)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31BrN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![6-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2682835.png)
![(E)-4-(Dimethylamino)-N-[(3-pyridin-4-ylphenyl)methyl]but-2-enamide](/img/structure/B2682837.png)


